Deceth-4 phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

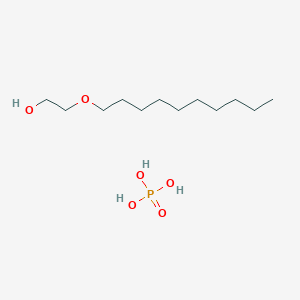

Structure

2D Structure

Properties

CAS No. |

12674-35-0 |

|---|---|

Molecular Formula |

C12H29O6P |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

2-decoxyethanol;phosphoric acid |

InChI |

InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) |

InChI Key |

DKELNUBFYRNPMB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCCO.OP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCOCCO.OP(=O)(O)O |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Deceth-4 Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of Deceth-4 Phosphate

This compound is a versatile anionic surfactant and emulsifier with applications across various industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, as well as its potential biological interactions, is crucial for leveraging its capabilities in formulation and delivery systems. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and general experimental methodologies.

Chemical Identity and Structure

This compound is the ester of decyl alcohol that has been ethoxylated with an average of four units of ethylene oxide, and then phosphated.[1][2] Its chemical structure consists of a hydrophobic decyl group, a hydrophilic polyoxyethylene chain, and an anionic phosphate group. This amphiphilic nature is the basis for its surface-active properties.

The chemical name for this compound is Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-, phosphate.[3] It is also known by various synonyms, including PEG-4 Decyl ether phosphate and Polyoxyethylene (4) decyl ether phosphate.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that as a commercial product, it often exists as a mixture of molecules with varying degrees of ethoxylation, and the provided data represents average or typical values.

| Property | Value | Reference |

| CAS Number | 52019-36-0 | [3] |

| Molecular Formula | C12H29O6P | [3] |

| Molecular Weight | ~300.33 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Solubility | Excellent solubility in water | [4] |

| Boiling Point | 275.1°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 70.7°C (Predicted) | [4] |

Applications in Research and Drug Development

While primarily utilized in the cosmetics and personal care industries as an emulsifier, cleansing agent, and surfactant, the properties of this compound and similar alkyl ether phosphates present potential applications in the pharmaceutical sciences.[3][5] Surfactants are critical components in various drug delivery systems, where they can act as:

-

Solubilizing agents: to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Emulsifiers: to create stable oil-in-water (o/w) or water-in-oil (w/o) emulsions for topical, oral, or parenteral drug delivery.

-

Wetting agents: to improve the dispersion of solid APIs in liquid formulations.

-

Permeation enhancers: to facilitate the transport of drugs across biological membranes.

The anionic nature of the phosphate group can also offer opportunities for electrostatic interactions with APIs or other excipients, potentially leading to the formation of structured delivery systems.

Experimental Protocols

General Synthesis of Alkyl Ether Phosphates

A common method for the synthesis of alkyl ether phosphates involves the reaction of an alcohol ethoxylate with a phosphating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid.

Methodology:

-

The ethoxylated decyl alcohol is charged into a reaction vessel equipped with a stirrer, thermometer, and an inert gas inlet.

-

The phosphating agent (e.g., phosphorus pentoxide) is added portion-wise to the alcohol ethoxylate under controlled temperature to manage the exothermic reaction.

-

The reaction mixture is stirred at a specific temperature for a defined period to ensure complete reaction.

-

The resulting crude product, a mixture of mono- and di-phosphate esters, is then subjected to purification.

Purification of Phosphate Esters

Purification of the crude phosphate ester product is often necessary to remove unreacted starting materials and byproducts.

Methodology:

-

The crude product can be washed with an acidic aqueous solution to remove any inorganic phosphate byproducts.

-

Subsequent washing with water can be performed to remove any remaining water-soluble impurities.

-

The organic phase containing the phosphate esters is then dried, often under reduced pressure, to remove residual water.

-

Further purification, if required, can be achieved through chromatographic techniques.

Analysis of Alkyl Phosphate Esters

The composition of the final product, particularly the ratio of mono- to di-esters, can be determined using various analytical techniques.

Methodology:

-

Titration: Acid-base titration can be used to determine the acid value of the phosphate ester mixture, which provides information about the overall concentration of acidic phosphate groups.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), can be used to separate and quantify the different components of the mixture. Derivatization may be necessary to improve the volatility of the phosphate esters for GC analysis.

-

Spectroscopy: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the different phosphate species present in the sample.

Role in Emulsion Formation

The primary function of this compound is to act as an emulsifier, stabilizing the dispersion of two immiscible liquids, such as oil and water. Its amphiphilic structure allows it to position itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of the dispersed droplets.

Biological Considerations

The biological effects of this compound have not been extensively studied in the context of drug development. However, as an ethoxylated surfactant, its interaction with biological systems is of interest. Ethoxylated surfactants can potentially interact with cell membranes, which may influence drug absorption. Some studies on other ethoxylated surfactants have suggested the potential for biological activity, and therefore, the toxicological profile of any formulation containing this compound would need to be thoroughly evaluated.

Conclusion

This compound is a well-characterized anionic surfactant with established utility as an emulsifier. For researchers and drug development professionals, its potential as a pharmaceutical excipient warrants further investigation. Its ability to modify solubility, create stable emulsions, and potentially interact with biological membranes makes it a candidate for various drug delivery applications. A comprehensive understanding of its physicochemical properties and the adaptation of general experimental protocols for its synthesis and analysis are essential for its successful application in pharmaceutical formulations. Further research into its specific biological interactions and toxicological profile will be necessary to fully realize its potential in the pharmaceutical field.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CN101125861A - Method for synthesizing fatty alcohol-polyoxyethylene ether phosphate - Google Patents [patents.google.com]

- 3. This compound , 99% , 52019-36-0 - CookeChem [cookechem.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. ILCO PHOS 209 - ILCO Chemikalien - 52019-36-0 - Knowde [knowde.com]

An In-depth Technical Guide to Deceth-4 Phosphate: Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deceth-4 phosphate is a synthetic anionic surfactant of the alkyl ether phosphate family, valued for its emulsifying, cleansing, and stabilizing properties. This technical guide provides a comprehensive overview of its synthesis, mechanism of action as a surfactant, and its biological effects. While primarily utilized in the cosmetics and personal care industries, its properties as a surfactant may present opportunities in pharmaceutical formulations. This document details a probable synthesis pathway, methods for its characterization, and protocols for evaluating its efficacy and safety.

Introduction

This compound is the ester of decyl alcohol ethoxylate and phosphoric acid.[1][2] Structurally, it is a polyethylene glycol (PEG) ether of decyl alcohol, with the "-4" designating the average number of ethylene oxide units in the hydrophilic chain.[3][4] Its amphiphilic nature, possessing both a hydrophobic decyl chain and a hydrophilic phosphate-ethoxylate head, allows it to effectively reduce the surface tension between immiscible liquids like oil and water, making it a potent emulsifier and surfactant.[5][6] This property is fundamental to its widespread use in creams, lotions, shampoos, and other personal care products to create stable and homogenous formulations.[2][] While its application in drug development is not extensively documented, its surfactant properties are relevant for the formulation of poorly soluble active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound is a two-step process: ethoxylation of the starting alcohol followed by phosphorylation.

Step 1: Ethoxylation of Decyl Alcohol

Decyl alcohol is first reacted with ethylene oxide to form decyl alcohol ethoxylate (deceth-4). This reaction is typically carried out at elevated temperatures and pressures in the presence of a basic catalyst, such as potassium hydroxide (KOH).[8][9] The degree of ethoxylation is controlled by the stoichiometry of the reactants.

Step 2: Phosphorylation of Deceth-4

The resulting decyl alcohol ethoxylate is then phosphated to yield this compound. Various phosphorylating agents can be used, with polyphosphoric acid or phosphorus pentoxide being common in industrial settings.[10] The reaction conditions are controlled to favor the formation of the monoester over the diester, as the monoalkyl phosphate esters are known to exhibit better solubility and foaming properties.[11]

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of alkyl ether phosphates.

Materials:

-

Decyl alcohol

-

Ethylene oxide

-

Potassium hydroxide (catalyst)

-

Polyphosphoric acid

-

Inert gas (e.g., Nitrogen)

-

Deionized water

-

Toluene

-

Sodium chloride

Procedure:

-

Ethoxylation:

-

In a high-pressure reactor, add decyl alcohol and a catalytic amount of potassium hydroxide.

-

Purge the reactor with nitrogen to remove any air.

-

Heat the mixture to 150-180°C.[9]

-

Introduce a controlled amount of ethylene oxide into the reactor to achieve an average of four ethoxylate units per molecule.

-

Maintain the reaction under pressure (1-2 bar) until the desired degree of ethoxylation is achieved, monitoring the reaction progress by measuring the decrease in pressure.[8]

-

Cool the reactor and purge with nitrogen. The resulting product is deceth-4.

-

-

Phosphorylation:

-

In a separate reaction vessel, add the synthesized deceth-4.

-

Slowly add polyphosphoric acid to the stirred deceth-4 at a controlled temperature (e.g., 50-70°C) to manage the exothermic reaction. The molar ratio of deceth-4 to the phosphorylating agent will influence the monoester to diester ratio.[11]

-

Continue stirring the mixture at the set temperature for several hours until the reaction is complete, as monitored by techniques like ³¹P NMR.

-

Upon completion, the reaction mixture can be neutralized with a suitable base to the desired pH.

-

-

Purification:

-

The crude this compound can be purified by washing with a brine solution to remove unreacted starting materials and water-soluble byproducts.

-

The organic layer is then separated and the solvent removed under reduced pressure to yield the final product.

-

Data Presentation: Expected Product Characteristics

| Parameter | Expected Value/Characteristic | Analysis Method |

| Appearance | Colorless to yellowish viscous liquid | Visual Inspection |

| Solubility | Soluble in water and polar organic solvents | Miscibility Test |

| Purity | >95% | HPLC |

| Average Ethoxylation | 4 units | ¹H NMR Spectroscopy |

| Phosphate Content | To be determined | Elemental Analysis, ³¹P NMR |

| Acid Value | To be determined | Titration |

Mechanism of Action

The primary mechanism of action of this compound is based on its properties as an anionic surfactant.

Emulsification

As an amphiphilic molecule, this compound spontaneously migrates to the interface between oil and water phases. The hydrophobic decyl tail orients into the oil phase, while the hydrophilic phosphate-ethoxylate head orients into the water phase. This reduces the interfacial tension between the two phases, allowing for the formation of a stable emulsion of finely dispersed oil droplets in water (or vice versa).

Caption: Interfacial action of this compound.

Micelle Formation

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water. This phenomenon is crucial for its cleansing action, as the hydrophobic core of the micelles can encapsulate oily dirt and remove it from surfaces.

Caption: Diagram of a micelle formed by this compound.

Biological Effects and Cytotoxicity

The biological effects of this compound are primarily related to its surfactant properties. At high concentrations, surfactants can disrupt biological membranes, leading to cell lysis and cytotoxicity.[12] This is a critical consideration in the development of formulations for topical or internal use. The cytotoxicity of surfactants is generally ranked as cationic > anionic > amphoteric > non-ionic.[6] As an anionic surfactant, this compound's potential for irritation should be carefully evaluated.

Experimental Protocol: In Vitro Cytotoxicity Assessment using LDH Assay

This protocol provides a general method for assessing the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

This compound solutions of varying concentrations

-

LDH cytotoxicity assay kit

-

96-well microplates

Procedure:

-

Cell Culture:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

-

Treatment:

-

Prepare a series of dilutions of this compound in serum-free culture medium.

-

Remove the culture medium from the wells and wash the cells with PBS.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (lysis buffer provided with the kit).

-

Incubate the plate for a defined period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.

-

-

LDH Assay:

-

After incubation, carefully collect the supernatant from each well.

-

Follow the instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

-

Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% cell death).

-

Applications in Drug Development

While not a primary application, the surfactant properties of this compound suggest its potential use in pharmaceutical formulations, particularly for:

-

Solubilization of Poorly Soluble Drugs: The formation of micelles can increase the solubility of hydrophobic drugs, potentially improving their bioavailability.

-

Emulsion-Based Drug Delivery Systems: It can be used to formulate stable oil-in-water emulsions for the delivery of lipophilic drugs, either orally or topically.

Further research is required to fully evaluate the safety and efficacy of this compound in drug delivery systems.

Conclusion

This compound is a versatile anionic surfactant with well-established synthesis pathways and a clear mechanism of action related to its amphiphilic nature. Its primary role in the cosmetic industry highlights its effectiveness as an emulsifier and cleansing agent. While its direct application in drug development is not yet prominent, its fundamental properties as a surfactant offer potential in the formulation of drug delivery systems. A thorough understanding of its synthesis, characterization, and biological effects, particularly its cytotoxicity profile, is essential for any future exploration of its use in pharmaceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 52019-36-0,this compound | lookchem [lookchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. altmeyers.org [altmeyers.org]

- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 6. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethoxylation - Wikipedia [en.wikipedia.org]

- 9. US4967017A - Alcohol ethoxylates of reduced EO content or residual PO content - Google Patents [patents.google.com]

- 10. This compound | 52019-36-0 | Benchchem [benchchem.com]

- 11. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]

- 12. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deceth-4 phosphate is a versatile anionic surfactant belonging to the class of alkyl ethoxylate phosphates. Its amphiphilic nature, arising from a hydrophobic decyl chain, a hydrophilic polyethylene glycol chain (with an average of four ethylene oxide units), and a phosphate head group, underpins its diverse applications in chemical research and development. This technical guide elucidates the core functions of this compound, delving into its physicochemical properties, synthesis, and key applications as an emulsifying agent, stabilizer, and potential component in drug delivery systems. Detailed experimental protocols and characterization methods are provided to facilitate its practical application in a research setting.

Introduction

This compound, with the CAS Number 52019-36-0, is a phosphate ester of decyl alcohol ethoxylate.[1] As a surface-active agent, it effectively reduces surface and interfacial tension, making it a valuable tool in various chemical processes.[2] Its primary functions stem from its ability to form and stabilize emulsions, disperse particles, and modify the properties of interfaces. While extensively utilized in the cosmetics and personal care industry as a cleanser and emulsifier, its utility in chemical research, particularly in polymerization and formulation science, is significant.[2] This guide focuses on the technical aspects of this compound relevant to a research and drug development audience.

Physicochemical Properties

The performance of this compound in various applications is dictated by its physicochemical properties. A summary of key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52019-36-0 | [1] |

| Molecular Formula | C12H29O6P | [1] |

| Appearance | Viscous liquid | General Knowledge |

| HLB Value (Calculated) | ~8.6 (for Deceth-3) | [3] |

| Solubility | Dispersible in water | General Knowledge |

Core Functions and Applications in Chemical Research

Emulsification and Stabilization

One of the primary functions of this compound is its role as an emulsifier, particularly for oil-in-water (O/W) emulsions. Its HLB value, estimated to be in the range suitable for O/W emulsifiers, allows it to stabilize droplets of an immiscible liquid within another.[3] This is crucial in various chemical processes, including:

-

Emulsion Polymerization: Ethoxylated phosphate esters are utilized as primary emulsifiers in the synthesis of latex polymers.[4][5] They contribute to the stability of the monomer droplets and the resulting polymer particles, influencing the final properties of the latex, such as water resistance and adhesion.[4]

-

Formulation of Agrochemicals and Coatings: In the formulation of pesticides, herbicides, and paints, this compound can be used to create stable emulsions of active ingredients or binders in an aqueous medium.

The logical workflow for the role of this compound in creating a stable emulsion is depicted in the following diagram:

Role in Drug Delivery Systems

The ability of ethoxylated phosphate esters to form and stabilize microemulsions makes them promising excipients in the development of drug delivery systems.[6] Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant(s). They can enhance the solubility and bioavailability of poorly water-soluble drugs.[7]

This compound can act as a surfactant or co-surfactant in the formulation of oral, topical, or parenteral microemulsion-based drug delivery systems.[6] Its interaction with biological membranes, a crucial aspect of drug delivery, is an area of active research. Surfactants can modulate membrane permeability, potentially enhancing drug absorption.[8]

The following diagram illustrates a generalized workflow for the formulation of a microemulsion-based drug delivery system:

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synthesis, characterization, and application of ethoxylated phosphate esters like this compound.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure for the phosphation of an alcohol ethoxylate.[9][10]

Materials:

-

Decyl alcohol ethoxylate (average 4 moles of ethylene oxide)

-

Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)

-

Nitrogen gas supply

-

Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet

-

Heating mantle

Procedure:

-

Charge the reaction vessel with the decyl alcohol ethoxylate.

-

Heat the vessel to 60-70°C under a gentle stream of nitrogen to remove any residual moisture.

-

Cool the vessel to 40-50°C.

-

Slowly add phosphorus pentoxide or polyphosphoric acid to the stirred alcohol ethoxylate. The addition should be controlled to maintain the reaction temperature below 80°C.

-

After the addition is complete, continue stirring at 70-80°C for 2-4 hours.

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

Once the desired acid value is reached, cool the product to room temperature. The resulting product is a mixture of mono- and di-phosphate esters.

Characterization of this compound

4.2.1. Determination of Acid Value (Potentiometric Titration)

Materials:

-

This compound sample

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M in ethanol)

-

Toluene or a suitable solvent mixture

-

Potentiometric titrator with a pH electrode

Procedure:

-

Accurately weigh a sample of this compound into a beaker.

-

Dissolve the sample in a suitable solvent.

-

Titrate the solution with the standardized KOH solution using the potentiometric titrator.

-

Record the volume of KOH solution required to reach the first and second inflection points, which correspond to the neutralization of the mono- and di-phosphate esters, respectively.

-

Calculate the acid value based on the volume of titrant and the weight of the sample.

4.2.2. Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value can be estimated using Griffin's method for non-ionic precursors or determined experimentally.[11]

Experimental Method (Illustrative - Emulsion Stability):

-

Prepare a series of emulsions with varying ratios of two emulsifiers with known HLB values, one high and one low (e.g., this compound and a low HLB surfactant).

-

Use these emulsifier blends to emulsify a specific oil.

-

Observe the stability of the emulsions over time (e.g., by monitoring phase separation).

-

The emulsifier blend that produces the most stable emulsion has an HLB value that corresponds to the required HLB of the oil. The HLB of the unknown surfactant can then be calculated.

Preparation of an Oil-in-Water (O/W) Emulsion

Materials:

-

This compound

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Aqueous phase (deionized water)

-

High-shear homogenizer

Procedure:

-

Prepare the oil phase by dissolving any oil-soluble components in the chosen oil.

-

Prepare the aqueous phase by dissolving this compound and any water-soluble components in deionized water.

-

Heat both phases separately to 70-75°C.

-

Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer.

-

Continue homogenization for 5-10 minutes.

-

Cool the emulsion to room temperature with gentle stirring.

Conclusion

This compound is a multifunctional anionic surfactant with significant utility in chemical research beyond its common applications in consumer products. Its roles as an emulsifier in polymerization and a stabilizer in complex formulations are well-established. Furthermore, its potential as an excipient in advanced drug delivery systems highlights a promising area for future research. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers and scientists to effectively utilize this compound and similar ethoxylated phosphate esters in their work. Further investigation into its specific interactions with biological systems will undoubtedly expand its application in the field of drug development.

References

- 1. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. discover.univarsolutions.com [discover.univarsolutions.com]

- 5. colonialchem.com [colonialchem.com]

- 6. Development Process for Microemulsion Formulation - CD Bioparticles [cd-bioparticles.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to Deceth-4 Phosphate (CAS Number: 52019-36-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deceth-4 phosphate, with the CAS number 52019-36-0, is an anionic surfactant belonging to the family of alkyl ethoxylate phosphates. It is the phosphate ester of decyl alcohol ethoxylate, where the decyl alcohol has been reacted with an average of four units of ethylene oxide.[1][2] Its amphiphilic nature, combining a hydrophobic decyl chain and a hydrophilic phosphate and ethoxylate portion, makes it an effective emulsifier and surfactant.[1][] While its primary applications are in the cosmetics and personal care industries for stabilizing emulsions and as a cleansing agent, its structural characteristics suggest potential utility in pharmaceutical formulations, particularly in the development of drug delivery systems.[][4][5] This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its physicochemical properties, potential applications in drug development, and relevant experimental protocols.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. The following tables summarize the available information and provide illustrative values based on chemically similar compounds.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 52019-36-0 | [6] |

| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-, phosphate | [7] |

| Synonyms | PEG-4 Decyl ether phosphate, Polyoxyethylene (4) decyl ether phosphate | [8] |

| Molecular Formula | C12H29O6P (representative) | [7] |

| Molecular Weight | Approximately 300.33 g/mol | [7] |

| Appearance | Colorless liquid | [9] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Boiling Point | 275.1°C at 760 mmHg | [9] |

| Flash Point | 70.7°C | [9] |

| Solubility | Excellent solubility in water | [9] |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated 8-10 (Illustrative) | [10][11] |

| Critical Micelle Concentration (CMC) | Not specified (Illustrative range: 10⁻⁴ to 10⁻³ M) | N/A |

| Viscosity | Not specified (Varies with concentration and temperature) | N/A |

| pH of 1% Aqueous Solution | Acidic (Illustrative range: 2-3) | [12] |

Synthesis and Manufacturing

Phosphate esters of alcohol ethoxylates are typically synthesized by the phosphation of the corresponding alcohol ethoxylate.[13] The reaction can be carried out using various phosphating agents, with phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) being common choices.[13] The choice of phosphating agent and the reaction conditions can influence the ratio of monoester to diester in the final product, which in turn affects the surfactant's properties.[14]

Synthesis of this compound.

Potential Applications in Drug Development

While specific data on this compound in pharmaceutical applications is scarce, the properties of ethoxylated phosphate esters suggest their potential as excipients in various drug delivery systems.

Emulsifiers for Topical and Oral Formulations

As an effective oil-in-water emulsifier, this compound can be used to formulate stable creams, lotions, and microemulsions for topical drug delivery.[][15] For oral drug delivery, it could be a component in self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.[4]

Solubilizing Agent

The surfactant properties of this compound can be utilized to increase the solubility of hydrophobic active pharmaceutical ingredients (APIs) in aqueous formulations.[16]

Emulsification Mechanism.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.

-

Method: Surface Tensiometry

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot surface tension versus the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of inflection in the curve.

-

Characterization of Emulsions

-

Method: Droplet Size Analysis

-

Principle: The size distribution of the dispersed phase droplets is a critical parameter for emulsion stability and performance.

-

Procedure:

-

Prepare an oil-in-water emulsion using this compound as the emulsifier.

-

Dilute the emulsion to an appropriate concentration.

-

Measure the droplet size distribution using dynamic light scattering (DLS) or laser diffraction.

-

Emulsion Characterization Workflow.

Biological Effects and Safety

As a surfactant, this compound's primary biological effect is its interaction with cell membranes. At sufficient concentrations, surfactants can disrupt the lipid bilayer, leading to increased membrane permeability and, eventually, cell lysis.[17] The ethoxylate chain and the phosphate group will influence its interaction with biological surfaces.

The safety of polyoxyethylene alkyl ethers has been reviewed, and they are considered safe for use in cosmetic products when formulated to be non-irritating.[18] However, for pharmaceutical applications, especially for internal use, a thorough toxicological evaluation would be necessary.

Conclusion

This compound is a versatile anionic surfactant with established applications in the cosmetics industry. While its use in drug development is not well-documented, its physicochemical properties as an emulsifier and solubilizing agent suggest its potential as a valuable excipient in pharmaceutical formulations. Further research is needed to establish a comprehensive technical profile, including specific quantitative data and detailed safety assessments, to fully evaluate its utility for researchers, scientists, and drug development professionals.

References

- 1. This compound , 99% , 52019-36-0 - CookeChem [cookechem.com]

- 2. altmeyers.org [altmeyers.org]

- 4. Phosphate Esters Supplier & Manufacturer India | Pharcos [pharcos.co.in]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. This compound | 52019-36-0 [chemicalbook.com]

- 7. Cas 52019-36-0,this compound | lookchem [lookchem.com]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Deceth series HLB value for hard surface cleaner applications.pdf [slideshare.net]

- 11. HLB Calculator - Materials [hlbcalc.com]

- 12. This compound | 52019-36-0 | Benchchem [benchchem.com]

- 13. blog.ethox.com [blog.ethox.com]

- 14. researchgate.net [researchgate.net]

- 15. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]

- 16. phexcom.com [phexcom.com]

- 17. Effects of 2 Polyoxyethylene Alkyl Ethers on the Function of Intestinal P-glycoprotein and Their Inhibitory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cosmileeurope.eu [cosmileeurope.eu]

Theoretical Models of Deceth-4 Phosphate Micelle Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the formation of micelles by Deceth-4 phosphate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery and formulation development. While specific quantitative data for this compound is not extensively available in public literature, this guide will delve into the core principles of micellization, detail the experimental protocols for characterization, and present illustrative data from analogous surfactant systems to provide a robust framework for understanding its behavior in aqueous solutions.

Introduction to this compound and Micellization

This compound is a non-ionic surfactant belonging to the class of polyoxyethylene ethers of decyl alcohol, which is subsequently phosphated to introduce an anionic head group.[1][2] Its amphiphilic nature, characterized by a hydrophobic decyl tail and a hydrophilic phosphate head group linked by a short polyethylene glycol chain, drives its self-assembly in aqueous solutions to form organized structures known as micelles.[1][3]

Micellization is a spontaneous process that occurs above a certain surfactant concentration, termed the Critical Micelle Concentration (CMC).[4] Below the CMC, this compound molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, with their hydrophobic tails sequestered in the core and the hydrophilic phosphate head groups exposed to the aqueous environment. This process is fundamental to the surfactant's properties as an emulsifier, solubilizing agent, and detergent.[3]

Core Theoretical Models of Micelle Formation

The formation of micelles is a dynamic equilibrium between monomers and the aggregated micellar structures. Two primary models are widely used to describe this phenomenon: the Mass-Action Model and the Phase-Separation Model.

Mass-Action Model

The mass-action model treats micelle formation as a chemical equilibrium between the surfactant monomers (S) and the micelles (M), which are formed from 'n' monomer units (the aggregation number):

nS ⇌ M

The equilibrium constant (Km) for this association is given by:

Km = [M] / [S]n

This model is particularly useful for describing the formation of micelles with a relatively small and well-defined aggregation number. It accounts for the gradual formation of micelles over a narrow concentration range around the CMC.

Phase-Separation Model

The phase-separation model simplifies the concept of micellization by considering the micelles as a separate pseudophase. In this model, micelle formation begins abruptly at the CMC, which is viewed as the saturation point of the monomer in the aqueous phase. Above the CMC, any additional surfactant molecules added to the system will form new micelles, while the monomer concentration remains relatively constant at the CMC. This model is particularly applicable to surfactants that form large aggregates.

Thermodynamics of Micellization

The spontaneity of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) can be related to the CMC by the following equation for non-ionic surfactants, and a similar relation exists for ionic surfactants:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

A negative ΔG°mic indicates a spontaneous process. The Gibbs free energy is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

For many surfactants, the micellization process is entropy-driven. The positive entropy change is primarily attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in an overall increase in the entropy of the system.[4]

Quantitative Data on Micelle Formation

As previously noted, specific experimental data for this compound is limited. However, we can infer its likely behavior based on general principles of surfactant chemistry and data from structurally similar surfactants. Alkyl ether phosphates' CMC is influenced by factors such as the length of the alkyl chain and temperature.[5] For instance, an increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC due to stronger hydrophobic interactions.[6]

The following table presents illustrative data for Sodium Dodecyl Sulfate (SDS), a well-characterized anionic surfactant, to provide a comparative context for the expected properties of this compound.

| Property | Typical Observation for Alkyl Ether Phosphates (Illustrative) | Reference Data for Sodium Dodecyl Sulfate (SDS) | Relevance to Research |

| Critical Micelle Concentration (CMC) | Value is dependent on factors like chain length and temperature.[5] | ~8.08 mM in pure water at 25°C. The CMC is significantly reduced in the presence of electrolytes (e.g., 1.99 mM in 50 mM phosphate buffer).[7] | Defines the concentration threshold for micelle formation, impacting solubilization and other properties.[5] |

| Surface Tension at CMC | Significantly lower than the solvent's surface tension.[5] | ~38-40 mN/m at 25°C. | Quantifies the efficiency of the surfactant in reducing surface energy.[5] |

| Aggregation Number (Nagg) | Varies with surfactant structure and solution conditions. | ~60-100 in aqueous solution. | Determines the size of the micelle and its capacity for solubilizing hydrophobic molecules. |

| Thermodynamics of Micellization (at 25°C) | |||

| ΔG°mic | Typically negative, indicating a spontaneous process. | ~ -35 to -40 kJ/mol. | Indicates the spontaneity of micelle formation. |

| ΔH°mic | Can be positive or negative depending on the temperature and surfactant. | ~ -1 to -8 kJ/mol. | Reflects the heat change associated with micelle formation. |

| TΔS°mic | Often positive and the dominant term, especially for entropy-driven micellization. | ~ 27 to 32 kJ/mol. | Represents the entropic contribution to the spontaneity of micellization. |

Experimental Protocols for Characterizing Micelle Formation

Several experimental techniques are employed to determine the key parameters of micelle formation. Below are detailed methodologies for some of the most common approaches.

Surface Tensiometry for CMC Determination

This is a classical method for determining the CMC of surfactants.[7]

-

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[7]

-

Apparatus: A tensiometer (using the du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Measurement: Measure the surface tension of each dilution using the tensiometer. Ensure the measuring probe is thoroughly cleaned between measurements and allow the reading to stabilize.[7]

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[7]

-

Fluorescence Spectroscopy

This sensitive technique utilizes fluorescent probes to determine the CMC and can also provide information on the micellar microenvironment and aggregation number.

-

Principle for CMC Determination: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar environment (water), the fluorescence emission spectrum of pyrene shows distinct vibronic peaks. When micelles form, the probe partitions into the hydrophobic micellar core, a nonpolar environment, causing a change in the ratio of the intensities of these peaks (I1/I3). The CMC is determined from the inflection point in a plot of the I1/I3 ratio versus surfactant concentration.

-

Principle for Aggregation Number Determination (Fluorescence Quenching): A fluorescent probe and a quencher are solubilized within the micelles. The quenching of the probe's fluorescence is measured as a function of the quencher concentration. The aggregation number can be calculated from the quenching data using steady-state or time-resolved fluorescence measurements.

-

Procedure:

-

Prepare a series of surfactant solutions containing a constant low concentration of the fluorescent probe.

-

For aggregation number determination, also add a quencher at varying concentrations.

-

Measure the fluorescence emission spectra using a spectrofluorometer.

-

Plot the relevant fluorescence parameter (e.g., I1/I3 ratio or quenching efficiency) against the surfactant concentration to determine the CMC or against the quencher concentration to calculate the aggregation number.

-

Dynamic Light Scattering (DLS)

DLS is used to determine the size (hydrodynamic radius) of the micelles.

-

Principle: This technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles in solution. The diffusion coefficient of the micelles is determined from the correlation function of the scattered light intensity, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation.

-

Procedure:

-

Prepare a surfactant solution at a concentration well above the CMC.

-

Filter the solution to remove any dust particles.

-

Place the sample in the DLS instrument and measure the scattered light intensity fluctuations.

-

The instrument's software analyzes the data to provide the particle size distribution.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that can directly measure the thermodynamic parameters of micellization, including the enthalpy of micellization (ΔH°mic) and the CMC.

-

Principle: A concentrated solution of the surfactant is titrated into a calorimetric cell containing water or buffer. The heat change associated with each injection is measured. The resulting thermogram shows a characteristic sigmoidal shape from which the CMC and ΔH°mic can be determined.

-

Procedure:

-

A concentrated solution of this compound is placed in the injection syringe.

-

The sample cell is filled with the solvent (e.g., water or buffer).

-

The surfactant solution is injected in small aliquots into the sample cell, and the heat evolved or absorbed is measured.

-

The integrated heat per injection is plotted against the total surfactant concentration in the cell. The resulting titration curve is fitted to a suitable model to extract the thermodynamic parameters.

-

Visualizations of Micelle Formation Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to the formation of this compound micelles.

Caption: Structure of a this compound micelle in an aqueous solution.

Caption: Dynamic equilibrium between monomers and micelles.

Caption: Experimental workflow for CMC determination by surface tensiometry.

Conclusion

Understanding the theoretical models of micelle formation is crucial for effectively utilizing this compound in research and development. While specific quantitative data for this surfactant remains to be extensively published, the principles of the mass-action and phase-separation models, combined with the thermodynamic considerations of the hydrophobic effect, provide a strong foundation for predicting its behavior. The experimental protocols detailed in this guide offer a clear path for researchers to characterize the micellar properties of this compound and similar surfactants, enabling the optimization of formulations and a deeper understanding of their colloidal behavior. Further research to establish a comprehensive dataset for this compound would be a valuable contribution to the field.

References

- 1. altmeyers.org [altmeyers.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. This compound | 52019-36-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of Deceth-4 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deceth-4 phosphate is a complex anionic surfactant widely utilized in cosmetic and pharmaceutical formulations as an emulsifier, cleansing agent, and wetting agent.[1][2] Its performance is intrinsically linked to its molecular structure, including the distribution of the polyoxyethylene chain length and the nature of the phosphate ester linkage. A thorough spectroscopic characterization is therefore essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. Detailed experimental protocols, expected data, and visual workflows are presented to aid researchers in achieving robust and reliable characterization.

Introduction

This compound belongs to the class of alkyl ether phosphates. Structurally, it consists of a lipophilic C10 alkyl chain (from decyl alcohol) connected to a hydrophilic chain of approximately four repeating ethylene oxide units, which is in turn terminated by a phosphate ester group.[3] This amphiphilic nature governs its function as a surfactant. The "4" in its name denotes an average number of ethylene oxide units, highlighting that commercial products are typically a mixture of oligomers with a distribution of ethoxylation.[3] The phosphate moiety can exist as a monoester, diester, or free phosphoric acid, further contributing to the complexity of the material.

Precise analytical characterization is crucial to understand the composition, purity, and batch-to-batch consistency of this compound, which directly impacts its functionality and safety in final products. This guide details the application of key spectroscopic methods to elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and the chemical environment of the phosphorus atom. A combination of ¹H, ¹³C, and ³¹P NMR is recommended for a full characterization.

Predicted NMR Data

The following tables summarize the expected chemical shifts for this compound. These values are predictive and can be influenced by the solvent, concentration, and the specific oligomer distribution.

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (Terminal methyl of decyl chain) | ~0.88 | Triplet (t) | |

| (CH₂)₈ (Methylene groups in decyl chain) | ~1.26 | Multiplet (m) | Broad signal representing multiple methylene groups. |

| -O-CH₂- (Methylene adjacent to ether oxygen on decyl chain) | ~3.47 | Triplet (t) | |

| -O-CH₂-CH₂-O- (Polyoxyethylene backbone) | ~3.65 | Multiplet (m) | The most intense signal in the spectrum.[4] |

| -CH₂-O-P (Methylene adjacent to phosphate group) | ~4.0-4.3 | Multiplet (m) | Coupling to ³¹P may be observed. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ (Terminal methyl of decyl chain) | ~14.1 | |

| (CH₂)₈ (Methylene groups in decyl chain) | ~22.7 - 31.9 | Multiple overlapping signals. |

| -O-CH₂- (Methylene adjacent to ether oxygen on decyl chain) | ~70-71 | |

| -O-CH₂-CH₂-O- (Polyoxyethylene backbone) | ~70.5 | Intense signal.[5] |

| -CH₂-O-P (Methylene adjacent to phosphate group) | ~68-69 | Coupled to ³¹P. |

Table 3: Predicted ³¹P NMR Chemical Shifts

| Phosphorus Species | Predicted Chemical Shift (δ, ppm) | Notes |

| Monoalkyl Phosphate Ester | -1 to +2 | |

| Dialkyl Phosphate Ester | 0 to +3 | May be present as a significant component. |

| Free Phosphoric Acid | 0 to +2 | Chemical shift is pH-dependent. |

Note: ³¹P NMR chemical shifts are referenced to external 85% H₃PO₄.[1] The wide chemical shift range of ³¹P NMR allows for clear differentiation of various phosphate species.[6]

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Dissolve 10-50 mg of the this compound sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl end-groups if unreacted starting material is suspected.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400-600 MHz Spectrometer):

-

¹H NMR:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay (d1) of at least 5 seconds for quantitative analysis.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire several thousand scans as ¹³C is an insensitive nucleus.

-

-

³¹P NMR:

-

Acquire a proton-decoupled experiment.[1]

-

Set the spectral width to cover the expected range of organophosphates (e.g., from +30 ppm to -30 ppm).

-

Use a relaxation delay of 5-10 seconds. For quantitative results, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]

-

Acquire at least 64 scans.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra. For ¹H and ¹³C, reference to the residual solvent peak. For ³¹P, reference to an external 85% H₃PO₄ standard at 0 ppm.

-

Integrate the signals to determine the relative ratios of different proton groups, which can be used to confirm the average number of ethoxy units.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is excellent for confirming the presence of the polyether backbone, the alkyl chain, and the phosphate group.

Predicted FTIR Absorption Bands

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3200 | O-H Stretch | P-OH (from monoester/acid) | Broad, Medium |

| 2955-2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1250-1150 | P=O Stretch | Phosphoryl group | Strong |

| 1150-1050 | C-O-C Stretch | Ether linkage | Strong, Broad |

| 1050-950 | P-O-C Stretch | Phosphate ester linkage | Strong |

Experimental Protocol for FTIR Analysis

Due to the viscous liquid nature of this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[7]

-

Sample Preparation:

-

No specific preparation is needed. Use the sample as is.

-

-

Instrument Setup (ATR-FTIR):

-

Ensure the ATR crystal (typically diamond) is clean.[7]

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[8]

-

-

Data Processing and Cleaning:

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and distribution of the ethoxylate oligomers in the this compound sample. Electrospray Ionization (ESI) is the most suitable ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation and allows for the analysis of polar, non-volatile compounds.

Predicted Mass Spectrometry Data

This compound is a mixture. Therefore, the mass spectrum will show a distribution of ions, typically separated by 44.03 Da, corresponding to the mass of one ethylene oxide unit (C₂H₄O). Analysis is typically performed in negative ion mode to detect the deprotonated phosphate species.

Table 5: Predicted m/z Values for this compound Oligomers (Monoester, [M-H]⁻)

| Number of Ethoxy Units (n) | Chemical Formula (C₁₀H₂₁(OCH₂CH₂)ₙOPO₃H₂) | Exact Mass | Predicted m/z [M-H]⁻ |

| 2 | C₁₄H₃₁O₇P | 342.1756 | 341.1683 |

| 3 | C₁₆H₃₅O₈P | 386.2018 | 385.1945 |

| 4 (Target) | C₁₈H₃₉O₉P | 430.2280 | 429.2207 |

| 5 | C₂₀H₄₃O₁₀P | 474.2542 | 473.2469 |

| 6 | C₂₂H₄₇O₁₁P | 518.2804 | 517.2731 |

Fragmentation: Tandem MS (MS/MS) can provide further structural information. Key fragmentation pathways for alkyl ether phosphates include:

-

Neutral loss of ethylene oxide units (44.03 Da).

-

Cleavage of the P-O-C bond.

-

Cleavage at the C-O-C ether linkages. [9]

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[10]

-

Perform a serial dilution to create a final working solution for infusion or LC-MS injection at a concentration of 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[10][11]

-

The mobile phase or infusion solvent should be compatible with ESI, typically a mixture of water and methanol or acetonitrile, often with a small amount of a modifier like ammonium acetate to promote ionization.[12]

-

-

Instrument Setup (LC-MS or Direct Infusion):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas (N₂) Temperature: ~300-350 °C.

-

Drying Gas Flow: ~8-12 L/min.

-

Mass Range: Scan from m/z 150 to 1000 to cover the expected oligomer distribution.

-

-

Data Analysis:

-

Identify the series of peaks corresponding to the oligomer distribution.

-

Calculate the mass difference between adjacent peaks to confirm it corresponds to an ethylene oxide unit (44.03 Da).

-

Use the accurate mass data to confirm the elemental composition of the major peaks.

-

Analyze the isotopic pattern to further validate the elemental composition.

-

Visualizations and Workflows

Conceptual Surfactant-Membrane Interaction

This compound, as a surfactant, can interact with and disrupt biological membranes. This is a key consideration in toxicology and in the formulation of drug delivery systems. The following diagram illustrates a conceptual model of this interaction.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 12. shimadzu.com [shimadzu.com]

Deceth-4 phosphate molecular weight and formula

Introduction

Deceth-4 phosphate is a versatile anionic surfactant and emulsifying agent.[1][2][3] It is the polyethylene glycol (PEG) ether of decyl alcohol that has been phosphorylated.[1][2] The "4" in its name signifies an average of four repeating units of ethylene oxide in the molecule.[1][2] While it is a compound of interest in various chemical applications, its use is most prominently documented in the cosmetics and personal care industries.[4][5] This technical guide provides a summary of its molecular characteristics, primary functions, and a visualization of its mechanism of action as an emulsifier. Information regarding its application in drug development and detailed experimental protocols in a research context is limited in publicly available literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C12H29O6P | [5][6][7][8] |

| Molecular Weight | 300.332 g/mol | [9] |

| CAS Number | 52019-36-0 | [5][6][7][8] |

| Synonyms | PEG-4 Decyl ether phosphate, Polyoxyethylene (4) decyl ether phosphate, Crodafos D4A, Monafax 1214 | [6][10] |

Primary Functions and Applications

This compound's primary role is that of a surfactant and emulsifier.[1][4] Its amphiphilic molecular structure, possessing both a hydrophilic (phosphate and polyoxyethylene head) and a lipophilic (decyl tail) component, allows it to reduce the surface tension between immiscible liquids, such as oil and water.[1] This property makes it highly effective in creating and stabilizing emulsions.[1]

Its main applications are in the formulation of a wide range of consumer products:

| Industry | Product Examples | Function | Citations |

| Personal Care & Cosmetics | Shampoos, Conditioners, Body Washes, Creams, Lotions | Emulsifier, Cleansing Agent, Foaming Agent, Wetting Agent | [4][] |

| Cleaning Products | Household Cleaners | Surfactant, Cleansing Agent | [] |

Applications in Drug Development and Research

Currently, there is a notable lack of extensive, publicly available research detailing the use of this compound in drug development, including specific signaling pathways or advanced experimental protocols. While some chemical suppliers list it among their portfolio for pharmaceutical clients, its role is generally understood to be that of a basic excipient for topical formulations, leveraging its surfactant and emulsifying properties, rather than as an active pharmacological agent or a key component in advanced drug delivery systems like nanoparticles or liposomes. The broader class of polyoxyethylene alkyl ethers is used in topical pharmaceutical formulations, but specific data on this compound remains limited.[12]

Experimental Protocols

Detailed experimental protocols for the use of this compound in a drug development context, such as in specific assays or as part of a drug delivery vehicle, are not well-documented in peer-reviewed literature. Its primary use is in formulation science, where protocols would involve standard emulsion preparation techniques.

Visualization of Emulsification Mechanism

The following diagram illustrates the fundamental mechanism by which this compound functions as an emulsifier to create a stable oil-in-water emulsion.

Caption: Mechanism of oil-in-water emulsification by this compound.

Safety and Toxicology

The safety of this compound has been evaluated primarily in the context of its use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of alkyl PEG ethers, including the deceth ingredients, and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[13] Developmental and reproductive toxicity studies, as well as mutagenicity data for the broader category of alkyl PEG ethers, were found to be negative.[13] It is important to note that, as a byproduct of ethoxylation, trace amounts of 1,4-dioxane may be present, which can be controlled through purification processes.[13]

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. altmeyers.org [altmeyers.org]

- 3. neaseco.com [neaseco.com]

- 4. Cas 52019-36-0,this compound | lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 52019-36-0 [chemicalbook.com]

- 9. This compound [thegoodscentscompany.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 12. phexcom.com [phexcom.com]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Deceth-4 Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Hydrophilic-Lipophilic Balance (HLB) of Deceth-4 phosphate, a nonionic surfactant widely utilized in the pharmaceutical and cosmetic industries. This document outlines the theoretical and experimental basis of HLB, details methods for its determination, and discusses the significance of the HLB value in formulation science.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Developed by William C. Griffin, the HLB system is a crucial tool for formulators, aiding in the selection of appropriate surfactants to create stable emulsions and other dispersed systems.[3][4] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates a more lipophilic character and a higher value signifies a more hydrophilic nature.[1][2]

The HLB of a surfactant dictates its function within a formulation, as summarized in the table below.

| HLB Range | Application |

| 1-3 | Antifoaming agent |

| 3-6 | Water-in-oil (W/O) emulsifier |

| 7-9 | Wetting and spreading agent |

| 8-16 | Oil-in-water (O/W) emulsifier |

| 13-16 | Detergent |

| 16-18 | Solubilizer or hydrotrope |

| Table 1: General Applications of Surfactants Based on HLB Value.[1] |

This compound: Structure and Function

This compound is the phosphate ester of a polyethylene glycol (PEG) ether of decyl alcohol. The "Deceth-4" designation indicates a decyl (C10) lipophilic tail and an average of four ethylene oxide units in the hydrophilic chain. The addition of a phosphate group introduces an anionic character to this otherwise nonionic surfactant, enhancing its surface activity and stability over a range of pH values.

This compound is valued in formulations for its emulsifying, dispersing, and wetting properties. Its molecular structure allows it to orient at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.

Determination of the HLB of this compound

Theoretical Calculation of HLB

Two primary methods are used for the theoretical calculation of HLB for non-ionic surfactants: the Griffin method and the Davies method.

3.1.1. Griffin's Method

Griffin's method, developed in 1949, is based on the molecular weight of the hydrophilic portion of the surfactant molecule.[1] For ethoxylated non-ionic surfactants, the formula is:

HLB = 20 * (Mh / M) [1]

Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain and the phosphate group).

-

M is the total molecular mass of the molecule.

Alternatively, for simple ethoxylated alcohols, a simplified formula can be used:

HLB = E / 5 [5]

Where:

-

E is the weight percentage of ethylene oxide in the molecule.

3.1.2. Davies' Method

The Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to the various chemical groups within the surfactant molecule.[1] This method can be applied to a broader range of surfactants, including ionic ones. The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

A table of group numbers is required for this calculation.

Calculated HLB Values for this compound

Based on the chemical structure of this compound, the following theoretical HLB values have been calculated.

| Calculation Method | Calculated HLB Value |

| Griffin's Method (E/5) | ~9.6 |

| Davies' Method | ~10-12 |

| Table 2: Calculated Theoretical HLB Values for this compound. |

Note: These values are theoretical estimations and may differ from experimentally determined values. The Griffin (E/5) method is a simplification and the Davies method can vary slightly based on the group numbers used.

Experimental Determination of HLB

Experimental methods provide a more accurate determination of a surfactant's HLB value under specific conditions. These methods are particularly useful for complex or novel surfactants where theoretical calculations may be less precise.

Emulsion Method (Griffin's Method)

This classic method involves preparing a series of emulsions of a specific oil with a known required HLB (rHLB). The surfactant to be tested is blended in varying ratios with a surfactant of a known HLB. The blend that produces the most stable emulsion is considered to have an HLB value that matches the rHLB of the oil.

Experimental Protocol:

-

Selection of Oil Phase: Choose an oil with a known required HLB (e.g., mineral oil, rHLB ≈ 10.5).

-

Selection of Reference Surfactants: Select two non-ionic surfactants with known HLB values, one higher and one lower than the expected HLB of the test surfactant (e.g., Span 80, HLB = 4.3 and Tween 80, HLB = 15).

-

Preparation of Surfactant Blends: Prepare a series of blends of the test surfactant with one of the reference surfactants in varying weight ratios.

-

Emulsion Formulation: For each surfactant blend, prepare an oil-in-water (O/W) emulsion with the selected oil phase. A typical formulation would be 5% surfactant blend, 45% oil phase, and 50% water.

-

Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear mixer for a specified time and speed).

-

Stability Assessment: Evaluate the stability of the emulsions after a set period (e.g., 24 hours, 1 week) by observing for creaming, coalescence, or phase separation.

-

HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered to be equal to the rHLB of the oil. The HLB of the unknown surfactant can then be calculated using the following formula:

HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

Where:

-

w_A and w_B are the weight fractions of surfactant A (unknown) and surfactant B (reference) in the blend.

-

HLB_A and HLB_B are their respective HLB values.

-

Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) is the temperature at which an emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.[5] This method is particularly suitable for non-ionic surfactants containing polyethylene glycol chains. The PIT is related to the HLB of the surfactant; a higher PIT generally corresponds to a more hydrophilic surfactant (higher HLB).

Experimental Protocol:

-

Preparation of Emulsion: Prepare an emulsion with a fixed ratio of oil, water, and the surfactant under investigation (e.g., 50% oil, 50% water, and 5-10% surfactant).

-

Heating and Observation: Slowly heat the emulsion while stirring and monitoring its conductivity.

-

PIT Determination: The PIT is the temperature at which a sharp drop in conductivity is observed, indicating the inversion from an O/W (conductive) to a W/O (non-conductive) emulsion.[5]

-

HLB Correlation: The determined PIT can be correlated to the HLB value using established charts or by comparing it to the PIT of standard surfactants with known HLB values.

Logical Relationship of this compound Structure to its HLB

The HLB of this compound is a direct consequence of the balance between its constituent chemical groups. The following diagram illustrates this relationship.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental parameter for the effective application of surfactants like this compound in pharmaceutical and cosmetic formulations. While a definitive experimental HLB value for this compound is not widely published, theoretical calculations based on Griffin's and Davies' methods provide a valuable estimation in the range of 9.6 to 12. This places this compound in the category of effective oil-in-water emulsifiers and wetting agents. For critical applications, it is recommended that researchers and formulation scientists determine the optimal HLB requirement experimentally to ensure the stability and performance of their specific systems. The detailed experimental protocols provided in this guide offer a framework for such empirical determinations.

References

- 1. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. ilco-chemie.de [ilco-chemie.de]

- 5. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]

Methodological & Application

Application Notes and Protocols: Deceth-4 Phosphate as a Surfactant in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deceth-4 phosphate is a polyoxyethylene ether of decyl alcohol that functions as a surfactant and emulsifying agent.[1] While predominantly utilized in the cosmetics and personal care industry for its ability to create stable emulsions and cleanse, its inherent surfactant properties suggest potential applications in the synthesis and stabilization of nanoparticles for research and drug delivery purposes.[2][3][][5] This document provides detailed application notes and hypothetical protocols for the use of this compound and similar phosphate ester surfactants in the synthesis of polymeric and inorganic nanoparticles.

Phosphate ester surfactants are known for their role as emulsifiers in emulsion polymerization and their ability to improve the stability of latex dispersions.[6][7] These properties are crucial in controlling nanoparticle size, distribution, and stability during synthesis.[8] The protocols outlined below are based on established nanoparticle synthesis methodologies where phosphate ester surfactants can be logically employed.

Data Presentation

The following tables summarize expected quantitative data based on the use of phosphate ester surfactants in nanoparticle synthesis. These are representative values and will vary depending on the specific experimental conditions.

Table 1: Effect of this compound Concentration on Polymeric Nanoparticle Size and Stability